3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone
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Overview
Description
Preparation Methods
The synthesis of 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 3,4-dimethoxyphenylacetone: This is achieved through the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction.
Formation of the pyrrolidine ring: The intermediate is then reacted with pyrrolidine to form the pyrrolidinyl ketone.
Final product formation: The resulting compound is then subjected to further reactions to yield 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone.
Chemical Reactions Analysis
3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone involves its interaction with neurotransmitter transporters. It acts as a weak inhibitor of serotonin reuptake, which means it can increase the levels of serotonin in the synaptic cleft by preventing its reabsorption into the presynaptic neuron . This action is similar to other cathinone derivatives but with less potency. The compound has little affinity for dopamine or noradrenaline transporters, making its stimulant effects less pronounced compared to other related compounds .
Comparison with Similar Compounds
3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone is similar to other synthetic cathinones such as:
- 4Cl-PVP
- 4F-PVP
- 4-Et-PVP
- alpha-PBP
- alpha-PHP
- alpha-PPP
- alpha-PVP
- alpha-PVT
- MFPVP
- MOPVP
- MDPV
- O-2390
- Pyrovalerone
Compared to these compounds, 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone is unique due to its specific chemical structure, which includes methoxy groups at the 3’ and 4’ positions of the phenyl ring. This structural difference contributes to its distinct pharmacological profile, particularly its weak inhibition of serotonin reuptake and minimal affinity for dopamine and noradrenaline transporters .
Properties
CAS No. |
850442-84-1 |
---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C17H25NO3/c1-4-7-14(18-10-5-6-11-18)17(19)13-8-9-15(20-2)16(12-13)21-3/h8-9,12,14H,4-7,10-11H2,1-3H3 |
InChI Key |
AGRVUDWDZKZCAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2 |
Origin of Product |
United States |
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